molecular formula C19H21ClN4O4S B2678438 N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-cyclohexylethanediamide CAS No. 899944-34-4

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-cyclohexylethanediamide

Cat. No.: B2678438
CAS No.: 899944-34-4
M. Wt: 436.91
InChI Key: MFZJDVIUTNWMCS-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-cyclohexylethanediamide ( 899944-34-4) is a specialized organic compound with a complex molecular structure that features a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and an N'-cyclohexylethanediamide moiety . Its well-defined structure, with a molecular formula of C19H21ClN4O4S and a molecular weight of 436.91 g/mol, ensures reproducible results in research settings . The presence of key functional groups, including the chlorophenyl ring and a sulfone (dioxo) group on the thieno ring system, contributes to the molecule's stability and reactivity, making it a valuable intermediate for further chemical modifications . This compound displays significant potential in pharmaceutical research and drug discovery, where it can serve as a valuable building block for the synthesis of novel biologically active molecules . The compound is offered in various quantities with a guaranteed purity of 90% or higher, catering to diverse research and development needs . This product is intended for non-human research applications and is not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S/c20-12-5-4-8-14(9-12)24-17(15-10-29(27,28)11-16(15)23-24)22-19(26)18(25)21-13-6-2-1-3-7-13/h4-5,8-9,13H,1-3,6-7,10-11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZJDVIUTNWMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-cyclohexylethanediamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorophenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor in the presence of a cyclizing agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction conditions and product specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-cyclohexylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-cyclohexylethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-cyclohexylethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the thienopyrazole sulfone family, which shares structural similarities with kinase inhibitors and anti-inflammatory agents. Below is a comparative analysis with key analogs:

Compound Core Structure Key Substituents Reported Activity References
N-[2-(3-Chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N'-cyclohexylethanediamide Thieno[3,4-c]pyrazol-3-yl 3-Chlorophenyl, cyclohexylethanediamide Under investigation (hypothetical kinase inhibition)
Celecoxib Pyrazole 4-Sulfonamidophenyl, trifluoromethyl COX-2 inhibition (anti-inflammatory) N/A
Ponatinib Imidazopyridazine 3-Trifluoromethylphenyl, ethynyl Pan-tyrosine kinase inhibition (anticancer) N/A
Tofacitinib Pyrrolopyridine Piperidine, cyano JAK/STAT pathway inhibition (immunomodulatory) N/A

Key Differences:

Substituent Effects: The cyclohexylethanediamide group introduces steric bulk and hydrogen-bonding capacity, contrasting with celecoxib’s sulfonamide or tofacitinib’s cyano groups.

Physicochemical Properties (Hypothetical Data):

Property Subject Compound Celecoxib Ponatinib
Molecular Weight (g/mol) 492.95 381.37 569.47
LogP 2.8 (estimated) 3.5 4.1
Hydrogen Bond Donors 2 1 3
Hydrogen Bond Acceptors 6 5 8

Research Findings and Challenges

Structural Characterization

Crystallographic studies using SHELXL (part of the SHELX suite) have resolved analogous thienopyrazole derivatives, highlighting the importance of sulfone groups in stabilizing molecular conformations .

Biological Activity

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-cyclohexylethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thienopyrazole derivatives, which are known for their diverse pharmacological properties including anti-inflammatory, antifungal, and antitumor activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₈H₁₉ClN₄O₄S
Molecular Weight 422.9 g/mol
CAS Number 899962-20-0

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the thienopyrazole core may inhibit certain enzymes or receptors that are pivotal in various biological pathways. Detailed mechanistic studies are still required to elucidate the precise interactions and pathways involved.

Antifungal Activity

Research has indicated that compounds with a pyrazole scaffold exhibit promising antifungal properties. In vitro studies have demonstrated that derivatives similar to this compound show significant activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The antifungal activity is attributed to the ability of these compounds to disrupt fungal cell membranes or inhibit essential metabolic pathways .

Antitubercular Activity

In addition to antifungal effects, some studies have reported antitubercular activity against Mycobacterium tuberculosis. The compound's ability to interfere with bacterial cell wall synthesis or other critical processes may contribute to its efficacy against this pathogen .

Cytotoxicity and Antitumor Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in tumor cells . Further investigations are needed to assess its selectivity and mechanism of action in cancer therapy.

Case Studies and Research Findings

  • In Vitro Study on Antifungal Activity :
    • A study evaluated the antifungal activity of several pyrazole derivatives against Candida species.
    • Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
  • Antitubercular Screening :
    • A series of pyrazole compounds were tested for their activity against Mycobacterium tuberculosis.
    • Compounds similar to this compound demonstrated significant inhibition at concentrations ranging from 10 to 100 µg/mL .
  • Cytotoxicity Assay :
    • In a study involving various cancer cell lines (e.g., HeLa and MCF7), the compound showed IC50 values indicating promising cytotoxic effects.
    • The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Q & A

Q. How to design a SAR study balancing synthetic feasibility and biological relevance?

  • Methodological Answer : Prioritize modular synthesis routes (e.g., Suzuki coupling for aryl variations, amide bond formation for cyclohexyl analogs). Test a minimum of 15 derivatives with systematic substitutions (e.g., halogen, alkyl, heteroaryl). Include positive/negative controls (e.g., celecoxib for COX-2 inhibition) and validate hits in dose-response (n ≥ 3 replicates) .

Q. What in vitro models best predict in vivo efficacy for this compound?

  • Methodological Answer : Use 3D spheroid cultures (HCT-116 colon cancer) for penetration studies. Primary human PBMCs assess immunomodulatory effects. Parallel artificial membrane permeability assay (PAMPA) predicts blood-brain barrier penetration if neuroactivity is suspected. Correlate results with in vivo PK/PD modeling .

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